An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline: Core Basic Properties and Structure
An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinoline is a bicyclic heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. As a partially hydrogenated derivative of isoquinoline (B145761), its unique structural and chemical properties make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties, structure, and relevant experimental protocols for 5,6,7,8-tetrahydroisoquinoline, tailored for professionals in the fields of chemical research and drug development. The derivatives of this compound have shown significant promise in anticancer research through various mechanisms of action.[1]
Molecular Structure and Basic Properties
5,6,7,8-Tetrahydroisoquinoline possesses a molecular formula of C₉H₁₁N and a molecular weight of 133.19 g/mol .[2] Its structure features a pyridine (B92270) ring fused to a cyclohexene (B86901) ring.
Physicochemical Properties
The basic physicochemical properties of 5,6,7,8-tetrahydroisoquinoline are summarized in the table below. It is important to note that while the compound is commercially available as a liquid, some sources report a high melting point, which may correspond to a salt form or a different isomer.[3][4] The free base is generally understood to be a liquid at room temperature.[1][4]
| Property | Value | Source(s) |
| CAS Number | 36556-06-6 | [3] |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [2] |
| Appearance | Clear pale yellow liquid | [3] |
| Density | 1.03 g/mL at 25 °C | [1] |
| Boiling Point | 106-108 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.545 | [1] |
| pKa (Predicted) | 6.37 ± 0.20 | [3] |
| LogP | 2.27 | [3] |
| Solubility | Soluble in water, alcohol, and chloroform.[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5,6,7,8-tetrahydroisoquinoline. Below are typical spectral data, though it should be noted that detailed assignments for the parent compound are not extensively published.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of isoquinoline and its derivatives typically shows characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C=N and C=C stretching vibrations from the pyridine and fused rings.[6]
Mass Spectrometry (MS)
Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5,6,7,8-tetrahydroisoquinoline is available in public databases such as PubChem. The fragmentation pattern provides key information for structural elucidation.[7]
| m/z | Relative Intensity |
| 133 | 93.30 (M+) |
| 132 | 99.99 |
| 118 | 25.50 |
| 117 | 25.50 |
| 105 | - |
| 39 | 31.40 |
Source: PubChem CID 119010[7]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 5,6,7,8-tetrahydroisoquinoline are essential for researchers. The following sections provide generalized procedures based on common laboratory practices for this class of compounds.
Synthesis of 5,6,7,8-Tetrahydroisoquinoline Derivatives
A common method for the synthesis of substituted 5,6,7,8-tetrahydroisoquinolines involves the condensation of a cyclohexanone (B45756) derivative with a compound containing an active methylene (B1212753) group and an amino group source.
Example Synthesis of a 5,6,7,8-Tetrahydroisoquinoline Derivative:
A mixture of a 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (10 mmol), 2-cyanothioacetamide (B47340) (10 mmol), and piperidine (B6355638) (10 mmol) in ethanol (B145695) (30 mL) is refluxed for 2 hours. The resulting crystals that form upon cooling are collected, washed with methanol, and dried to yield the 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.[5]
Purification Protocols
Vacuum Distillation:
For the purification of liquid 5,6,7,8-tetrahydroisoquinoline from non-volatile impurities, vacuum distillation is an effective method.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distilling flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure: Place the crude 5,6,7,8-tetrahydroisoquinoline in the distilling flask. Apply vacuum and gradually heat the flask. Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 106-108 °C at 13 mmHg).[1]
Column Chromatography:
Column chromatography is suitable for separating 5,6,7,8-tetrahydroisoquinoline from impurities with similar boiling points.
-
Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.
-
Mobile Phase: A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used. The polarity can be adjusted to achieve optimal separation, which can be predetermined using Thin Layer Chromatography (TLC).[8]
-
Procedure: A slurry of silica gel in the mobile phase is packed into a column. The crude sample is loaded onto the top of the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for assessing the purity of 5,6,7,8-tetrahydroisoquinoline.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), is often necessary to ensure good peak shape for the basic analyte. A gradient elution may be employed to separate impurities with a wide range of polarities.
-
Detection: UV detection at a suitable wavelength is commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for both qualitative and quantitative analysis of 5,6,7,8-tetrahydroisoquinoline.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.
-
Temperature Program: An initial oven temperature of around 100-150 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min is a typical starting point for method development.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching.
Signaling Pathways and Drug Development Applications
Derivatives of 5,6,7,8-tetrahydroisoquinoline have emerged as promising candidates in anticancer drug development, primarily through their interaction with key signaling pathways that regulate cell proliferation and survival.
Inhibition of NF-κB Signaling Pathway
Certain 5,6,7,8-tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Inhibition of this pathway by 5,6,7,8-tetrahydroisoquinoline derivatives can lead to the suppression of cancer cell growth.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purines and thymidylate, which are building blocks for DNA synthesis. Inhibition of DHFR disrupts DNA replication and leads to cell death, making it a well-established target for anticancer drugs. Some novel 5,6,7,8-tetrahydroisoquinoline derivatives have been identified as potent DHFR inhibitors.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. CDK2, in particular, plays a critical role in the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Certain 5,6,7,8-tetrahydroisoquinoline derivatives have been developed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
5,6,7,8-Tetrahydroisoquinoline is a compound of significant interest due to its foundational role in the development of novel therapeutics, particularly in the area of oncology. This guide has provided a detailed overview of its basic properties, structural characteristics, and essential experimental protocols. While there are some gaps in the publicly available data for the parent compound, the information presented here, combined with data from its derivatives, offers a solid foundation for researchers. The exploration of 5,6,7,8-tetrahydroisoquinoline derivatives as inhibitors of critical cancer-related signaling pathways highlights the ongoing potential of this scaffold in the discovery of next-generation medicines.
References
- 1. 5,6,7,8-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5,6,7,8-Tetrahydroisoquinoline | SIELC Technologies [sielc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
